molecular formula C27H30BrNO7 B14965506 Diethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14965506
M. Wt: 560.4 g/mol
InChI Key: VKWJBTSCGLHKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the bromine and methoxy groups through electrophilic substitution reactions. The final steps involve the esterification of the carboxylate groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include bromine, methanol, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Similar in structure and used for its vasodilatory effects.

Uniqueness

3,5-DIETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30BrNO7

Molecular Weight

560.4 g/mol

IUPAC Name

diethyl 4-(2-bromo-4,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30BrNO7/c1-6-35-26(30)20-15-29(14-17-8-10-18(32-3)11-9-17)16-21(27(31)36-7-2)25(20)19-12-23(33-4)24(34-5)13-22(19)28/h8-13,15-16,25H,6-7,14H2,1-5H3

InChI Key

VKWJBTSCGLHKNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2Br)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.